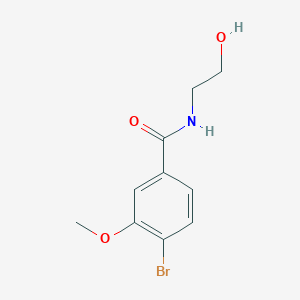

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

CAS No.: 1309682-36-7

Cat. No.: VC3082086

Molecular Formula: C10H12BrNO3

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309682-36-7 |

|---|---|

| Molecular Formula | C10H12BrNO3 |

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide |

| Standard InChI | InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |

| Standard InChI Key | YHZFSPXYRUYTOA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)NCCO)Br |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NCCO)Br |

Introduction

4-Bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is an organic compound belonging to the benzamide family. It features a bromine atom at the para position of a benzene ring, a methoxy group at the meta position, and an amide linkage to a hydroxyethyl group. Despite its potential applications in medicinal chemistry and organic synthesis, detailed scientific research on this specific compound is limited. This article aims to provide an overview of its structure, synthesis, potential applications, and safety considerations based on available data.

Synthesis

The synthesis of benzamide derivatives typically involves the reaction of an acid chloride with an amine. For 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide, the process might involve:

-

Starting Materials: 4-Bromo-3-methoxybenzoic acid and 2-hydroxyethylamine.

-

Reaction Conditions: The acid is converted into its acid chloride form using thionyl chloride or similar reagents, followed by reaction with 2-hydroxyethylamine in a suitable solvent.

Potential Applications

Benzamide derivatives are known for their biological activities, including interactions with enzymes and receptors. The presence of a bromine atom and a hydroxyethyl side chain in 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide could enhance its binding affinity to biological targets, making it a potential lead compound for drug development.

Safety Considerations

While specific safety data for 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is not available, benzamide derivatives can exhibit toxicity and irritation. General precautions include handling in well-ventilated areas, avoiding skin and eye contact, and using protective equipment.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N-(2-ethoxyethyl)benzamide | Ethoxyethyl group instead of hydroxyethyl | Different solubility and reactivity profiles |

| N-(2-Hydroxyethyl)-4-methoxybenzamide | No bromine atom | May exhibit different biological activities |

| 3-Bromo-N-(2-hydroxyethyl)-4-methoxybenzamide | Bromine at meta position instead of para | Altered electronic properties affecting reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume